2-(benzylsulfanyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
This compound features a complex heterocyclic framework, combining a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core with an octahydropyrrolo[3,4-c]pyrrole bicyclic system and a benzylsulfanyl substituent. The triazolopyridazine moiety is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The benzylsulfanyl group may influence solubility and metabolic stability due to its hydrophobic and electron-rich nature.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-15-22-23-19-7-8-20(24-27(15)19)25-9-17-11-26(12-18(17)10-25)21(28)14-29-13-16-5-3-2-4-6-16/h2-8,17-18H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXDWUYSBNMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CSCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that integrates various functional groups known for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- A benzylsulfanyl group that may enhance lipophilicity and facilitate cellular penetration.
- A triazolo[4,3-b]pyridazine moiety, which is often associated with diverse pharmacological activities.
- An octahydropyrrolo[3,4-c]pyrrol structure that could influence the compound's interaction with biological targets.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅OS |
| IUPAC Name | 2-benzylsulfanyl-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one |
| CAS Number | 2320209-74-1 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The triazolo-pyridazine ring may facilitate binding to these targets, while the benzylsulfanyl group could modulate the compound’s activity and selectivity. Preliminary studies suggest that it may exhibit kinase inhibitory properties, impacting cell proliferation and survival pathways.
Biological Activity
Recent studies have highlighted various biological activities associated with related compounds in the triazole and pyridazine classes. While specific data on this compound is limited, insights can be drawn from similar structures.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties often demonstrate significant anticancer properties. For instance:
- Triazole derivatives have been shown to inhibit cancer cell growth by inducing apoptosis in various cancer lines.
Antimicrobial Activity
Compounds with similar structural features have also exhibited antimicrobial effects against a range of pathogens. The presence of the benzylsulfanyl group may enhance these properties by increasing membrane permeability.
Neuroprotective Effects
Some derivatives of triazoles are noted for their neuroprotective effects. The potential of this compound to interact with neurotransmitter systems warrants further investigation.
Case Studies
A few relevant case studies provide insights into the biological activities related to similar compounds:
-
Study on Triazole Derivatives :
- Researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines.
- Results indicated that modifications in the substituents significantly affected their potency and selectivity against cancer cells.
-
Pyridazine Compounds in Antimicrobial Research :
- A study focused on pyridazine derivatives found promising results against Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Spectroscopic and Electronic Properties
NMR analysis (as demonstrated in ) reveals that substituents alter chemical shifts in specific regions. For example:
Table 2: Hypothetical NMR Chemical Shift Comparison
| Proton Region | Target Compound (ppm) | Analog 1 (ppm) | Analog 2 (ppm) |
|---|---|---|---|
| 39–44 | 7.8–8.2 | 7.2–7.6 | 6.9–7.3 |
| 29–36 | 3.1–3.5 | 3.0–3.4 | 2.8–3.2 |
Bioactivity and Toxicity Profile
- Triazolopyridazines: Demonstrated kinase inhibitory activity, with IC50 values in the nanomolar range for cancer cell lines .
- Heterocyclic amines (e.g., IQ): Carcinogenic via DNA adduct formation; the absence of an amino group in the target compound may mitigate this risk .
Chemical Reactivity and Environmental Interactions
The compound’s reactivity can be contextualized using lumping strategies (), grouping it with triazolopyridazine derivatives for degradation studies. Key findings:
- Photodegradation : The benzylsulfanyl group may increase susceptibility to UV-induced cleavage compared to alkyl-substituted analogues.
- Hydrolytic Stability: The bicyclic pyrrolo-pyrrole system likely enhances resistance to hydrolysis relative to monocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
